

Ningetinib vs gilteritinib FLT3 inhibition potency

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Compound Focus: Ningetinib

CAS No.: 1394820-69-9

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Direct Comparison: Ningetinib vs. Gilteritinib

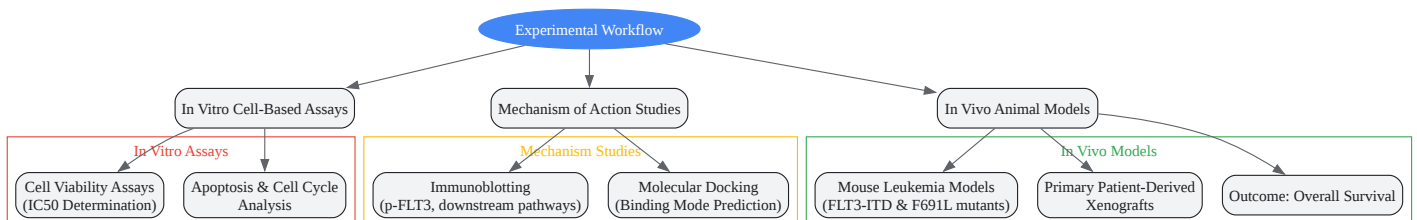
Feature	Ningetinib	Gilteritinib
Inhibitor Type	Novel, multi-kinase; suggested Type II FLT3 inhibitor [1]	Next-generation, potent and selective Type I FLT3 inhibitor [2] [3] [4]
Primary Targets	c-MET, VEGFR, AXL, and FLT3 [1]	FLT3 (ITD & TKD mutations), AXL [2]
Potency vs. FLT3-ITD	Highly potent; superior to gilteritinib in mouse models [1]	Highly potent; established clinical efficacy [2] [3]
Potency vs. FLT3-ITD-F691L ("Gatekeeper" mutation)	Highly potent ; overcomes this common resistance mutation [1]	Weak activity ; F691L is a known resistance mechanism [2]
Potency vs. other TKD mutations (e.g., D835Y/V)	Information not specified in search results	Retains activity against common TKD mutations like D835 [2]
Development Stage	Preclinical research for AML; in clinical trials for solid tumors [1]	FDA-approved for relapsed/refractory FLT3-mutated AML [3] [4]

Experimental Evidence and Methodology

The comparative data primarily comes from a 2024 study that evaluated **ningetinib**'s anti-leukemic activity using standardized preclinical experiments [1].

- **Cell Viability Assays (IC50):** Researchers treated various AML cell lines and Ba/F3 cells engineered to express specific FLT3 mutations with serial dilutions of **ningetinib**, gilteritinib, and quizartinib. After 48 hours, cell viability was measured to determine the half-maximal inhibitory concentration (IC50), a standard measure of drug potency [1].
- **In Vivo Mouse Models:** The study used several mouse models of leukemia, including those driven by Ba/F3-FLT3-ITD, MOLM13, and, crucially, their counterparts with the F691L resistance mutation. Mice were treated with the drugs, and the key outcome measured was overall survival. **Ningetinib** significantly prolonged survival compared to gilteritinib in models harboring the F691L mutation [1].
- **Mechanism of Action Studies:**
 - **Immunoblotting:** This technique confirmed that **ningetinib** effectively inhibits the phosphorylation of FLT3 and its key downstream signaling pathways (STAT5, AKT, and ERK) in FLT3-ITD mutant cell lines [1].
 - **Molecular Docking:** Computational modeling suggested that **ningetinib** binds to the FLT3 receptor in its inactive conformation, which is characteristic of a Type II inhibitor. This binding mode is likely key to its ability to target the F691L mutation [1].

The following diagram illustrates the key experimental workflow used to generate this comparative data:



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Key Implications for Research

- **Overcoming Resistance:** The most significant finding is **ningetinib**'s potential to overcome the F691L gatekeeper mutation, a major mechanism of clinical resistance to gilteritinib and other FLT3 inhibitors [1] [2]. This suggests a potential therapeutic strategy for patients who have relapsed on existing therapies.
- **Current Limitations:** It is crucial to note that **ningetinib**'s advantages are currently demonstrated only in **preclinical models**. Its efficacy and safety in humans with AML are not yet established [1]. Gilteritinib, in contrast, has a validated clinical profile [3].
- **Inhibitor Classification:** The differential activity highlights the importance of inhibitor type. As a Type I inhibitor, gilteritinib is effective against TKD mutations but vulnerable to F691L. **Ningetinib**'s suggested Type II binding appears to bypass this issue, a distinction supported by general FLT3 inhibitor research [4].

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References

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